molecular formula C20H27NO3 B12291542 [4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester

[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester

Cat. No.: B12291542
M. Wt: 329.4 g/mol
InChI Key: XYNDKRYDMNQQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester is a complex organic molecule with a unique structure. It belongs to the class of indenoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

The compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique stereochemistry and the specific functional groups attached to the indenoquinoline core.

Properties

IUPAC Name

methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h7,9,11-15H,4-6,8,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNDKRYDMNQQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(C=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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